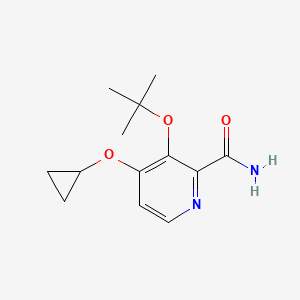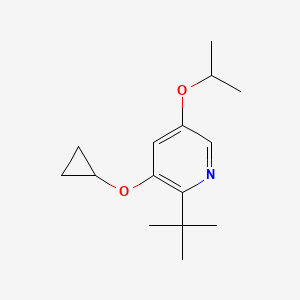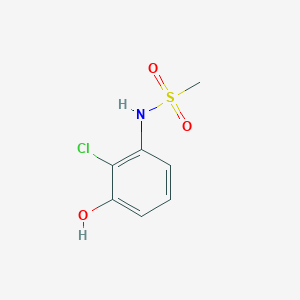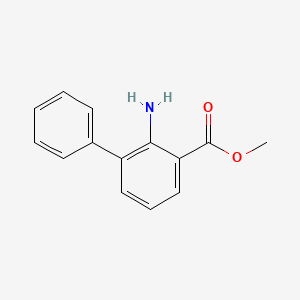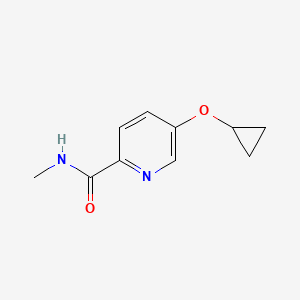
5-Cyclopropoxy-N-methylpicolinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Cyclopropoxy-N-methylpicolinamide is a chemical compound with the molecular formula C13H18N2O2. It is a derivative of picolinamide, characterized by the presence of a cyclopropoxy group and a methyl group attached to the nitrogen atom. This compound has garnered interest in the field of medicinal chemistry due to its potential biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cyclopropoxy-N-methylpicolinamide typically involves the following steps:
Formation of Acid Chloride: 2-Picolinic acid is treated with thionyl chloride (SOCl2) in the presence of sodium bromide (NaBr) and chlorobenzene to form the corresponding acid chloride.
Amidation: The acid chloride is then reacted with a solution of methylamine in methanol to yield N-methylpicolinamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
5-Cyclopropoxy-N-methylpicolinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyclopropoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted picolinamides.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 5-Cyclopropoxy-N-methylpicolinamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit Aurora-B kinase, a protein involved in cell division. This inhibition disrupts the mitotic process, leading to the suppression of cancer cell proliferation .
Comparación Con Compuestos Similares
Similar Compounds
N-Methylpicolinamide-4-thiol: Exhibits similar anticancer properties but with different molecular targets.
N-Cyclopropyl-5-(cyclopropylmethoxy)-6-methylpicolinamide: Another derivative with potential biological activities.
Uniqueness
5-Cyclopropoxy-N-methylpicolinamide is unique due to its specific structural features, such as the cyclopropoxy group, which may confer distinct biological activities and chemical reactivity compared to other picolinamide derivatives.
Propiedades
Fórmula molecular |
C10H12N2O2 |
|---|---|
Peso molecular |
192.21 g/mol |
Nombre IUPAC |
5-cyclopropyloxy-N-methylpyridine-2-carboxamide |
InChI |
InChI=1S/C10H12N2O2/c1-11-10(13)9-5-4-8(6-12-9)14-7-2-3-7/h4-7H,2-3H2,1H3,(H,11,13) |
Clave InChI |
WTJPUWRIVCTYMI-UHFFFAOYSA-N |
SMILES canónico |
CNC(=O)C1=NC=C(C=C1)OC2CC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


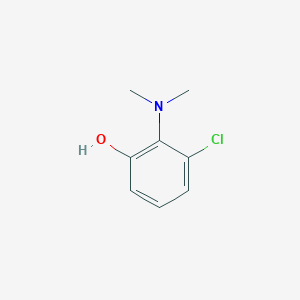
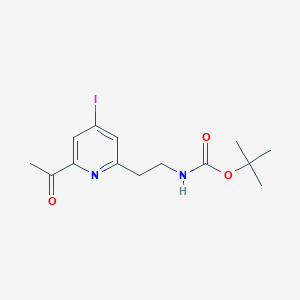

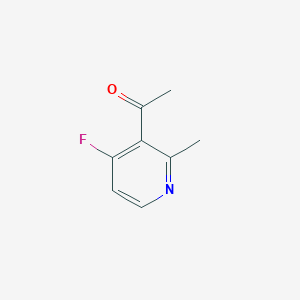
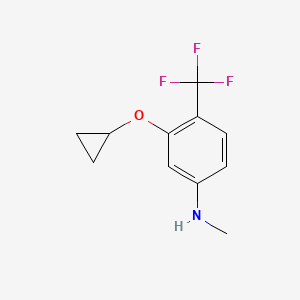
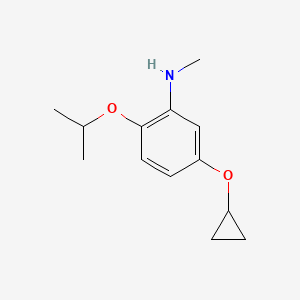
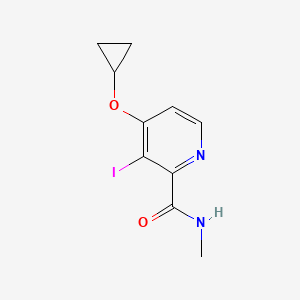
![2-[2-Iodo-6-(trifluoromethyl)pyridin-4-YL]ethanamine](/img/structure/B14836219.png)

![4-Chloro-2-methoxy-5,7-dihydrofuro[3,4-D]pyrimidine](/img/structure/B14836235.png)
